molecular formula C11H20N2O2 B1286846 cis-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370882-99-8

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Cat. No. B1286846
Key on ui cas rn: 370882-99-8
M. Wt: 212.29 g/mol
InChI Key: VGJOEEIXDPWTAZ-IUCAKERBSA-N
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Patent
US08680275B2

Procedure details

3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. A mixture of 1-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester (11.31 g, 38 mmol), di-t-butyl dicarbonate (8.78 g, 40.2 mmol), Et3N (5.4 mL, 38.7 mmol) and Pd(OH)2 on carbon (20% on dry basis-Pearlman's catalyst) (1.3 g) were taken into EtOH (110 mL). The mixture was hydrogenated at 60 psi for 24 h in a Parr bottle. The catalyst was removed by filtration and the filtrate was concentrated to dryness to tan solid. Crude residue was shaken well with hexane (100 mL) and filtered. The filtrate was concentrated to yield the title compound (9.70 g, 94.25%). MS (ESI) mass calcd. for C13H21NO5, 271.32; 1H NMR (400 MHz, CDCl3) 4.24 (q, J=7.1, 2H), 4.03 (s br, 2H), 3.49 (t, J=5.6, 2H), 2.32 (m, 3H), 1.47 (s, 9H), 1.31 (t, J=7.1, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step Two
Quantity
8.78 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
94.25%

Identifiers

REACTION_CXSMILES
C(O[C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][C:7]1=O)=O)C.C(OC(C1CC[N:28](CC2C=CC=CC=2)CC1=O)=O)C.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.CCN(CC)CC>[OH-].[OH-].[Pd+2].CCO>[C:15]([O:14][C:12]([N:9]1[CH2:10][CH2:11][CH:6]2[CH:7]([NH:28][CH2:4]2)[CH2:8]1)=[O:13])([CH3:18])([CH3:17])[CH3:16] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1C(CN(CC1)C(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
11.31 g
Type
reactant
Smiles
C(C)OC(=O)C1C(CN(CC1)CC1=CC=CC=C1)=O
Name
Quantity
8.78 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
5.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
1.3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Three
Name
Quantity
110 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
Crude residue was shaken well with hexane (100 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness to tan solid
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2NCC2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 94.25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680275B2

Procedure details

3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. A mixture of 1-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester (11.31 g, 38 mmol), di-t-butyl dicarbonate (8.78 g, 40.2 mmol), Et3N (5.4 mL, 38.7 mmol) and Pd(OH)2 on carbon (20% on dry basis-Pearlman's catalyst) (1.3 g) were taken into EtOH (110 mL). The mixture was hydrogenated at 60 psi for 24 h in a Parr bottle. The catalyst was removed by filtration and the filtrate was concentrated to dryness to tan solid. Crude residue was shaken well with hexane (100 mL) and filtered. The filtrate was concentrated to yield the title compound (9.70 g, 94.25%). MS (ESI) mass calcd. for C13H21NO5, 271.32; 1H NMR (400 MHz, CDCl3) 4.24 (q, J=7.1, 2H), 4.03 (s br, 2H), 3.49 (t, J=5.6, 2H), 2.32 (m, 3H), 1.47 (s, 9H), 1.31 (t, J=7.1, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step Two
Quantity
8.78 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
94.25%

Identifiers

REACTION_CXSMILES
C(O[C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][C:7]1=O)=O)C.C(OC(C1CC[N:28](CC2C=CC=CC=2)CC1=O)=O)C.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.CCN(CC)CC>[OH-].[OH-].[Pd+2].CCO>[C:15]([O:14][C:12]([N:9]1[CH2:10][CH2:11][CH:6]2[CH:7]([NH:28][CH2:4]2)[CH2:8]1)=[O:13])([CH3:18])([CH3:17])[CH3:16] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1C(CN(CC1)C(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
11.31 g
Type
reactant
Smiles
C(C)OC(=O)C1C(CN(CC1)CC1=CC=CC=C1)=O
Name
Quantity
8.78 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
5.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
1.3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Three
Name
Quantity
110 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
Crude residue was shaken well with hexane (100 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness to tan solid
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2NCC2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 94.25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680275B2

Procedure details

3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. A mixture of 1-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester (11.31 g, 38 mmol), di-t-butyl dicarbonate (8.78 g, 40.2 mmol), Et3N (5.4 mL, 38.7 mmol) and Pd(OH)2 on carbon (20% on dry basis-Pearlman's catalyst) (1.3 g) were taken into EtOH (110 mL). The mixture was hydrogenated at 60 psi for 24 h in a Parr bottle. The catalyst was removed by filtration and the filtrate was concentrated to dryness to tan solid. Crude residue was shaken well with hexane (100 mL) and filtered. The filtrate was concentrated to yield the title compound (9.70 g, 94.25%). MS (ESI) mass calcd. for C13H21NO5, 271.32; 1H NMR (400 MHz, CDCl3) 4.24 (q, J=7.1, 2H), 4.03 (s br, 2H), 3.49 (t, J=5.6, 2H), 2.32 (m, 3H), 1.47 (s, 9H), 1.31 (t, J=7.1, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step Two
Quantity
8.78 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
94.25%

Identifiers

REACTION_CXSMILES
C(O[C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][C:7]1=O)=O)C.C(OC(C1CC[N:28](CC2C=CC=CC=2)CC1=O)=O)C.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.CCN(CC)CC>[OH-].[OH-].[Pd+2].CCO>[C:15]([O:14][C:12]([N:9]1[CH2:10][CH2:11][CH:6]2[CH:7]([NH:28][CH2:4]2)[CH2:8]1)=[O:13])([CH3:18])([CH3:17])[CH3:16] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1C(CN(CC1)C(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
11.31 g
Type
reactant
Smiles
C(C)OC(=O)C1C(CN(CC1)CC1=CC=CC=C1)=O
Name
Quantity
8.78 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
5.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
1.3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Three
Name
Quantity
110 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
Crude residue was shaken well with hexane (100 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness to tan solid
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2NCC2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 94.25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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